molecular formula C32H52O6 B12459572 Alisol-A 24-acetate; Alisol A 24-monoacetate; Alisol A monoacetate

Alisol-A 24-acetate; Alisol A 24-monoacetate; Alisol A monoacetate

Cat. No.: B12459572
M. Wt: 532.8 g/mol
InChI Key: WXHUQVMHWUQNTG-UHFFFAOYSA-N
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Description

Alisol A 24-acetate: is a triterpenoid compound isolated from the rhizome of Alisma orientale, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, hypolipidemic, and anti-diabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alisol A 24-acetate can be synthesized through the acetylation of alisol A. The process involves the reaction of alisol A with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under mild conditions, ensuring the preservation of the compound’s structural integrity.

Industrial Production Methods: Industrial production of alisol A 24-acetate primarily involves extraction from the rhizome of Alisma orientale. The extraction process includes drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate and purify alisol A 24-acetate .

Chemical Reactions Analysis

Types of Reactions: Alisol A 24-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Alisol A 24-acetate is used as a reference compound in the quality control of Alisma orientale extracts. It also serves as a starting material for the synthesis of other bioactive triterpenoids .

Biology: In biological research, alisol A 24-acetate is studied for its effects on lipid metabolism, inflammation, and cell apoptosis. It has shown potential in modulating pathways involved in these processes .

Medicine: Alisol A 24-acetate exhibits promising therapeutic effects in the treatment of non-alcoholic fatty liver disease, osteoporosis, and cerebral ischemia-reperfusion injury. Its anti-inflammatory and anti-apoptotic properties are particularly beneficial in these contexts .

Industry: In the pharmaceutical industry, alisol A 24-acetate is explored for its potential as a lead compound in drug development. Its diverse biological activities make it a valuable candidate for further investigation .

Mechanism of Action

Alisol A 24-acetate exerts its effects through multiple molecular targets and pathways:

Properties

Molecular Formula

C32H52O6

Molecular Weight

532.8 g/mol

IUPAC Name

[2,4-dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-3-yl] acetate

InChI

InChI=1S/C32H52O6/c1-18(16-23(35)27(29(5,6)37)38-19(2)33)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(36)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34-35,37H,10-17H2,1-9H3

InChI Key

WXHUQVMHWUQNTG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(C(C)(C)O)OC(=O)C)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O

Origin of Product

United States

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